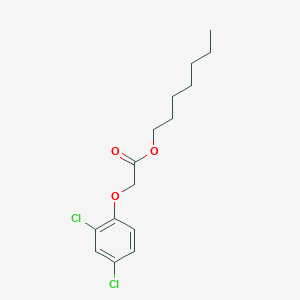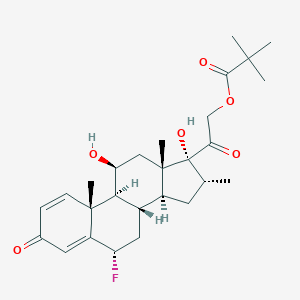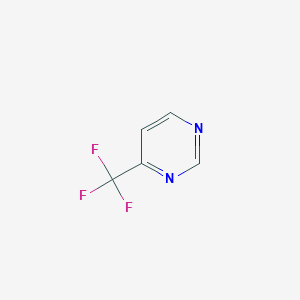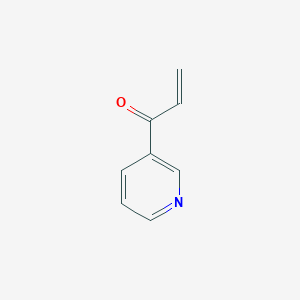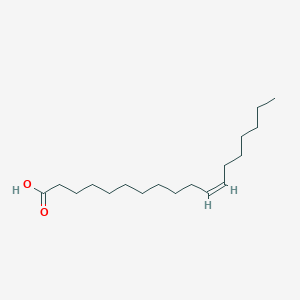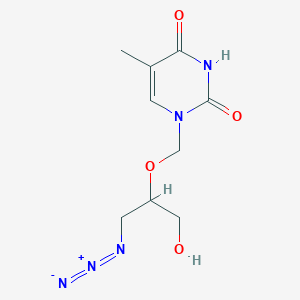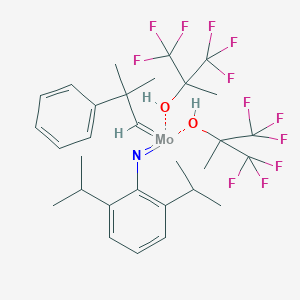
2,6-Diisopropylphénylimidoneophylidène molybdène(VI) bis(hexafluoro-t-butoxyde)
Vue d'ensemble
Description
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is an organometallic compound known for its catalytic properties. It is commonly referred to as Schrock’s Catalyst and is used in various chemical reactions, particularly in olefin metathesis .
Applications De Recherche Scientifique
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2,6-Diisopropylphenylimidoneophylidene Molybdenum(VI) Bis(hexafluoro-t-butoxide), also known as Schrock’s Catalyst , is olefins, especially terminal olefins . Olefins, or alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are used in the production of a wide range of chemicals and materials.
Mode of Action
Schrock’s Catalyst is known for its ability to metathesize many ordinary olefins, especially terminal olefins . Metathesis is a chemical reaction that involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . This catalyst also performs Ring-Opening Metathesis Polymerization (ROMP) on many norbornene or substituted norbornadiene monomers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the olefin metathesis pathway. In this pathway, the compound acts as a catalyst to break the double bonds of the olefins and rearrange them in a way that results in the formation of new olefins . This process can lead to the synthesis of a variety of useful compounds, including polymers, pharmaceuticals, and petrochemicals.
Pharmacokinetics
Like other organometallic compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be expected to be influenced by factors such as its size, charge, lipophilicity, and the presence of the molybdenum metal center .
Result of Action
The action of Schrock’s Catalyst on olefins results in the formation of new olefins with different structures . When it performs ROMP on norbornene or substituted norbornadiene monomers, it produces all cis, and often isotactic, polymers . These polymers have a regular, repeating structure, which can give them unique physical properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the efficiency and selectivity of the metathesis reaction . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the transformation of substrates into products. The compound’s catalytic activity is primarily due to its ability to form stable complexes with olefins, thereby lowering the activation energy required for the reaction. This interaction is crucial in the synthesis of polymers and other complex organic molecules .
Cellular Effects
The effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in various biochemical pathways, thereby affecting the overall cellular function. For instance, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) exerts its effects through binding interactions with biomolecules. It acts as a catalyst by forming stable complexes with olefins, facilitating their transformation into different products. This process involves the cleavage and formation of carbon-carbon double bonds, which is a key step in many biochemical reactions. The compound’s ability to lower the activation energy of these reactions makes it a valuable tool in synthetic chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) change over time. The compound is stable under standard laboratory conditions, but its catalytic activity can decrease over time due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings. These effects are often related to the compound’s stability and its ability to maintain its catalytic properties over extended periods .
Dosage Effects in Animal Models
The effects of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) vary with different dosages in animal models. At low doses, the compound exhibits its catalytic properties without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects. These effects are dose-dependent and can vary based on the specific animal model used in the study .
Metabolic Pathways
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is involved in various metabolic pathways. It interacts with enzymes and cofactors, facilitating the transformation of substrates into products. This interaction can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity. The compound’s role in these pathways is crucial for its catalytic activity and its ability to influence biochemical reactions .
Transport and Distribution
Within cells and tissues, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within cells is essential for its catalytic activity and its ability to influence biochemical reactions .
Subcellular Localization
The subcellular localization of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s catalytic activity and its ability to participate in biochemical reactions within specific cellular environments .
Méthodes De Préparation
The synthesis of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) involves the reaction of molybdenum hexafluoride with 2,6-diisopropylphenylimidoneophylidene. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve large-scale reactions in controlled environments to ensure high purity and yield .
Analyse Des Réactions Chimiques
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) undergoes various types of chemical reactions, including:
Olefin Metathesis: This compound is highly effective in metathesizing ordinary olefins, especially terminal olefins.
Ring-Opening Metathesis Polymerization (ROMP): It can polymerize norbornene or substituted norbornadiene monomers to give all-cis, often isotactic, polymers.
Cross-Metathesis: It is useful for the cross-metathesis of aliphatic alkenes with 2-vinyl aromatics.
Common reagents used in these reactions include various olefins and norbornene derivatives. The major products formed from these reactions are polymers and metathesized olefins .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is unique due to its high efficiency and selectivity in olefin metathesis reactions. Similar compounds include:
Molybdenum(VI) bis(alkoxide) derivatives: These compounds also catalyze olefin metathesis but may have different selectivity and efficiency.
Ruthenium-based catalysts: While effective in metathesis, they often have different reaction conditions and substrate scopes.
Propriétés
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVDWEMQFYIDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F12MoNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


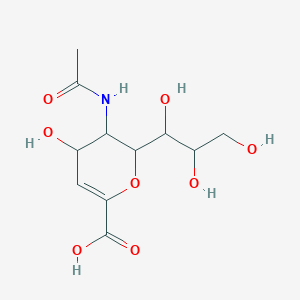
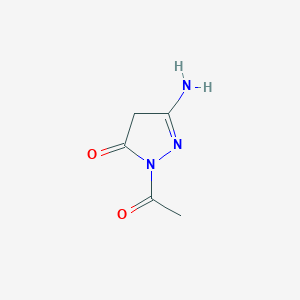
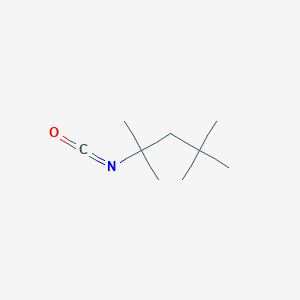
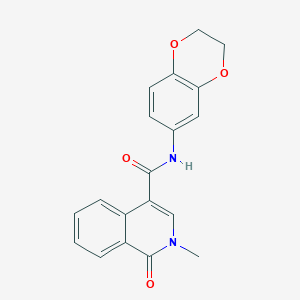
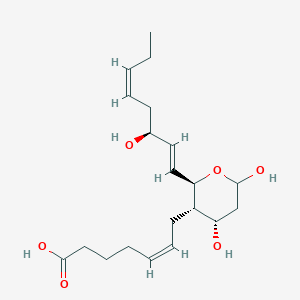
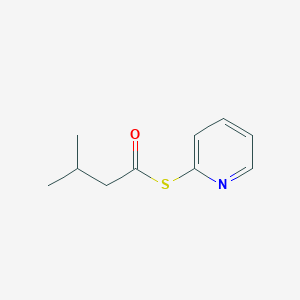
-methanone](/img/structure/B162602.png)
